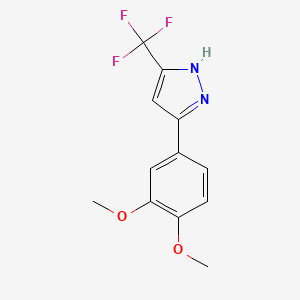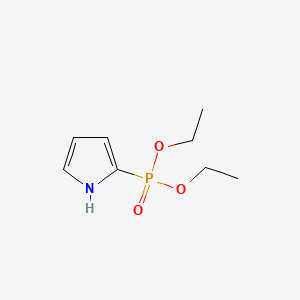
4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine is an organic compound with the molecular formula C26H30BrN It is a derivative of isoquinoline, featuring a bromine atom and a tert-butyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine typically involves a multi-step process. One common method starts with the bromination of isoquinoline to introduce the bromine atom at the desired position. This is followed by a coupling reaction with 4-(tert-butyl)phenylamine under appropriate conditions to form the final product. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used. The reactions are often carried out in solvents like DMF or toluene.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Oxidation and Reduction: Products include quinoline derivatives and amine derivatives.
科学研究应用
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.
相似化合物的比较
Similar Compounds
- 4-bromo-N-(4-(tert-butyl)phenyl)aniline
- 4-bromo-N-(4-(tert-butyl)phenyl)benzamide
- 4-bromo-N-(4-(tert-butyl)phenyl)pyridine
Uniqueness
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other similar compounds
属性
CAS 编号 |
848841-51-0 |
|---|---|
分子式 |
C19H19BrN2 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C19H19BrN2/c1-19(2,3)13-8-10-14(11-9-13)22-18-16-7-5-4-6-15(16)17(20)12-21-18/h4-12H,1-3H3,(H,21,22) |
InChI 键 |
ZDDSDCBOPSWNEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
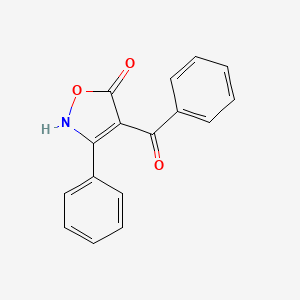
![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)

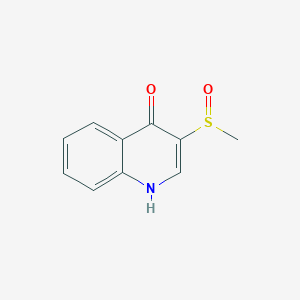
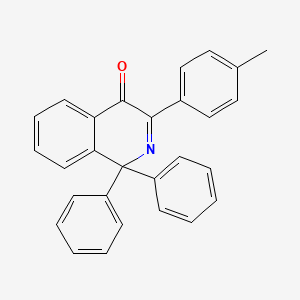
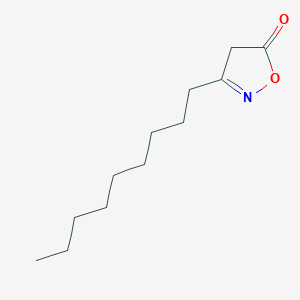
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
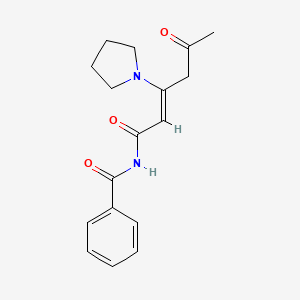
![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
